4-Methylbenzoic anhydride

Description

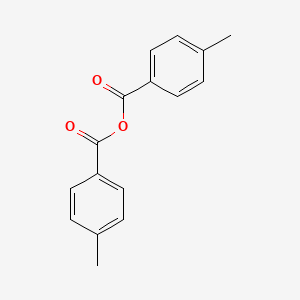

Structure

3D Structure

Properties

IUPAC Name |

(4-methylbenzoyl) 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-3-7-13(8-4-11)15(17)19-16(18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMLLSSSTGHJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157441 | |

| Record name | 4-Methylbenzoic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13222-85-0 | |

| Record name | 4-Methylbenzoic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013222850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzoic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methylbenzoyl) 4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylbenzoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylbenzoic anhydride (B1165640), a key reagent and intermediate in organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and characterization, and discusses its applications, particularly in the context of pharmaceutical development.

Core Properties of 4-Methylbenzoic Anhydride

This compound, also known as p-toluic anhydride, is a symmetrical anhydride derived from 4-methylbenzoic acid. Its reactivity is centered around the two electrophilic carbonyl carbons, making it an effective acylating agent.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 13222-85-0 | [1][2][3] |

| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |

| Molecular Weight | 254.28 g/mol | [1][2] |

| Appearance | White crystals or powder | [3] |

| Melting Point | 86-100 °C | [3][4] |

| IUPAC Name | (4-methylbenzoyl) 4-methylbenzoate | [3][4] |

| Synonyms | p-Toluic anhydride, 4,4'-Dimethylbenzoic anhydride | [4] |

| Sensitivity | Moisture sensitive | [4] |

Spectroscopic Data

Key spectroscopic data for the characterization of this compound and its precursor, 4-methylbenzoic acid, are summarized below.

| Spectroscopic Technique | Key Features for this compound | Key Features for 4-Methylbenzoic Acid | Reference(s) |

| ¹H NMR (CDCl₃) | Aromatic protons (multiplet, ~7.3-8.1 ppm), Methyl protons (singlet, ~2.45 ppm) | Aromatic protons (multiplet, ~7.2-8.1 ppm), Methyl protons (singlet, ~2.4 ppm), Carboxylic acid proton (broad singlet, >10 ppm) | [1] |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (~162 ppm), Aromatic carbons, Methyl carbon (~22 ppm) | Carbonyl carbon (>170 ppm), Aromatic carbons, Methyl carbon (~22 ppm) | [1] |

| Infrared (IR) | C=O stretch (anhydride, two bands, ~1785 and 1723 cm⁻¹), C-O stretch | C=O stretch (carboxylic acid, ~1700 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹) | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of benzoic anhydrides from carboxylic acids using a dehydrating agent such as acetic anhydride.

Materials:

-

4-Methylbenzoic acid

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzoic acid (1 equivalent) and acetic anhydride (1.5 equivalents).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with toluene.

-

Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in deuterated chloroform (B151607) (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Analysis: Analyze the resulting spectra for the characteristic chemical shifts and coupling patterns of the aromatic and methyl protons, as well as the carbonyl and aromatic carbons, to confirm the structure of the product.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a sample of the product as a KBr pellet or a thin film on a salt plate.

-

Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Analysis: Identify the characteristic absorption bands for the anhydride functional group, particularly the two carbonyl stretching vibrations.

Gas Chromatography (GC):

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Analysis: Inject the sample and run a temperature program to separate the components. The retention time of the main peak can be compared to a standard to confirm the identity and purity of the this compound.

Applications in Drug Development

Carboxylic anhydrides, including this compound, are versatile reagents in organic synthesis and play a significant role in the development of pharmaceuticals. Their primary application is as acylating agents for the introduction of the 4-methylbenzoyl group into various molecules.

This functionality is crucial in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): The 4-methylbenzoyl moiety can be a key structural component of a drug molecule, contributing to its biological activity.

-

Prodrugs: The anhydride can be used to temporarily modify a functional group in a drug to improve its pharmacokinetic properties, such as solubility or bioavailability.

-

Intermediates: this compound is a valuable intermediate in multi-step syntheses of complex pharmaceutical compounds.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical relationship between different analytical techniques used for the characterization of this compound.

Caption: Logical workflow of analytical techniques for product characterization.

References

A Technical Guide to 4-Methylbenzoic Anhydride: Molecular Structure and Weight

This technical guide provides a comprehensive overview of the molecular structure and weight of 4-methylbenzoic anhydride (B1165640), a compound of interest to researchers, scientists, and professionals in drug development. This document outlines its key physicochemical properties and details the experimental methodologies used for their determination.

Core Physicochemical Data

The quantitative data for 4-methylbenzoic anhydride are summarized in the table below for ease of reference and comparison.

| Parameter | Value | Citations |

| Molecular Formula | C₁₆H₁₄O₃ | [1][2][3] |

| Molecular Weight | 254.2806 g/mol | [1] |

| 254.28 g/mol | [2] | |

| 254.29 g/mol | [4] | |

| 254.285 g/mol | --- | |

| IUPAC Name | (4-methylbenzoyl) 4-methylbenzoate | [3] |

| Synonyms | p-Toluic anhydride, 4-Methylbenzene-1-carboxylic anhydride, Bis(4-methylbenzoic)anhydride | --- |

| CAS Number | 13222-85-0 | [1][3] |

Molecular Structure

The molecular structure of this compound consists of two p-toluoyl groups linked by an oxygen atom. Each p-toluoyl group comprises a benzene (B151609) ring substituted with a methyl group and a carbonyl group.

Experimental Protocols for Structural Elucidation and Molecular Weight Determination

The determination of the molecular structure and weight of an organic compound such as this compound is typically achieved through a combination of spectroscopic techniques.[5][6]

Mass Spectrometry for Molecular Weight and Formula

Mass spectrometry is a primary technique for determining the molecular mass of a compound.[5][7]

Methodology:

-

Ionization: A sample of this compound is introduced into the mass spectrometer, where it is vaporized and ionized, typically using a high-energy beam of electrons (Electron Ionization, EI).[8] This process removes an electron from the molecule to form a positively charged molecular ion (M⁺).[7][8]

-

Acceleration: The newly formed ions are accelerated by an electric field.

-

Deflection: The accelerated ions then pass through a magnetic field, which deflects them based on their mass-to-charge ratio (m/z).[8]

-

Detection: A detector measures the abundance of ions at each m/z value. The peak with the highest m/z ratio generally corresponds to the molecular ion, providing the molecular weight of the compound.[5] High-resolution mass spectrometry can provide a highly accurate molecular weight, which can be used to determine the molecular formula.

Spectroscopic Methods for Structural Determination

While mass spectrometry provides the molecular formula, techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the connectivity of the atoms.[5][9]

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule.[5]

Methodology:

-

A sample of this compound is irradiated with infrared light.

-

Bonds within the molecule absorb IR radiation at specific frequencies, causing them to vibrate.

-

The absorption pattern is plotted as a spectrum, with characteristic peaks indicating the presence of specific functional groups, such as C=O (carbonyl) and C-O (ether) bonds, which are key features of an anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.[5][9]

Methodology:

-

The sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field.

-

The sample is then irradiated with radio waves, which excites the atomic nuclei (typically ¹H and ¹³C).

-

As the nuclei relax, they emit signals that are detected and plotted in an NMR spectrum.

-

The chemical shift, integration, and splitting pattern of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the precise determination of the connectivity of atoms in the this compound molecule.

References

- 1. 4-Methylbenzoic acid anhydride [webbook.nist.gov]

- 2. 4-Methylbenzoic acid anhydride (CAS 13222-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound [stenutz.eu]

- 5. studyrocket.co.uk [studyrocket.co.uk]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

A Technical Guide to the Spectroscopic Data of 4-Methylbenzoic Anhydride

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-methylbenzoic anhydride (B1165640). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-methylbenzoic anhydride.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.04 - 8.01 | m | 4H | Aromatic protons |

| 7.33 - 7.30 | m | 4H | Aromatic protons |

| 2.45 | s | 6H | Methyl protons |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 162.1, 161.6 | Carbonyl carbons |

| 145.8 | Aromatic quaternary carbon |

| 131.8 | Aromatic CH |

| 130.6 | Aromatic CH |

| 129.6 | Aromatic CH |

| 129.2 | Aromatic CH |

| 127.4 | Aromatic quaternary carbon |

| 21.8 | Methyl carbon |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 2917 | C-H stretch (aliphatic) |

| 1789 | C=O stretch (anhydride) |

| 1717 | C=O stretch (anhydride) |

| 1609 | C=C stretch (aromatic) |

| 1592 | C=C stretch (aromatic) |

| 1400 | C-H bend (methyl) |

| 1222 | C-O stretch (anhydride) |

| 1171 | C-O stretch (anhydride) |

| 1063 | In-plane C-H bend (aromatic) |

| 1007 | In-plane C-H bend (aromatic) |

| 843 | Out-of-plane C-H bend (aromatic) |

| 739 | Out-of-plane C-H bend (aromatic) |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 254 | ~20% | [M]⁺ (Molecular Ion) |

| 119 | 100% | [C₈H₇O]⁺ (Base Peak) |

| 91 | ~80% | [C₇H₇]⁺ (Tropylium ion) |

| 65 | ~30% | [C₅H₅]⁺ |

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz NMR spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation : A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition :

-

¹H NMR : The spectrum was acquired at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹³C NMR : The spectrum was acquired at 100 MHz. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃.

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer was used.

-

Sample Preparation : The spectrum was obtained from a neat sample.

-

Data Acquisition : The IR spectrum was recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer with an electron ionization (EI) source was used.[1]

-

Sample Introduction : The sample was introduced into the ion source, typically after separation by gas chromatography (GC) or via a direct insertion probe.

-

Ionization : The sample was ionized using electron ionization at a standard energy of 70 eV.

-

Mass Analysis : The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection : The abundance of each ion was measured to generate the mass spectrum. The molecular formula of this compound is C₁₆H₁₄O₃, with a molecular weight of approximately 254.28 g/mol .[1]

Visualization of Experimental Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis and Preparation of 4-Methylbenzoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-methylbenzoic anhydride (B1165640), a valuable intermediate in organic synthesis. This document outlines detailed experimental protocols, presents key physicochemical and quantitative data in a structured format, and illustrates the reaction pathways and experimental workflows for clarity and reproducibility.

Physicochemical Properties of Key Compounds

A summary of the essential physical and chemical properties of the primary reactant, precursor, and the final product is presented in Table 1. This data is crucial for handling, purification, and characterization.

| Property | 4-Methylbenzoic Acid | 4-Methylbenzoyl Chloride | 4-Methylbenzoic Anhydride[1] |

| IUPAC Name | 4-Methylbenzoic acid | 4-Methylbenzoyl chloride | (4-methylbenzoyl) 4-methylbenzoate |

| Synonyms | p-Toluic acid | p-Toluoyl chloride | p-Toluic anhydride |

| CAS Number | 99-94-5 | 874-60-2 | 13222-85-0 |

| Molecular Formula | C₈H₈O₂ | C₈H₇ClO | C₁₆H₁₄O₃ |

| Molecular Weight | 136.15 g/mol | 154.60 g/mol | 254.28 g/mol |

| Appearance | White crystalline solid | Colorless to pale yellow fuming liquid | White solid |

| Melting Point | 179-181 °C | 2.5 °C | 96-98 °C |

| Boiling Point | 274 °C | 210-211 °C | Not readily available |

Synthetic Methodologies

There are two primary and reliable methods for the synthesis of this compound in a laboratory setting. The first involves the dehydration of 4-methylbenzoic acid using acetic anhydride, and the second is the reaction of 4-methylbenzoyl chloride with a salt of 4-methylbenzoic acid.

Method 1: Dehydration of 4-Methylbenzoic Acid with Acetic Anhydride

This method is a classic and effective approach for the synthesis of symmetrical anhydrides. It involves heating the carboxylic acid with acetic anhydride, which serves as both a reagent and a dehydrating agent. The reaction is typically catalyzed by a strong acid.

This procedure is adapted from a reliable method for the synthesis of benzoic anhydride and is expected to yield good results for this compound.[2]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a fractional distillation column and a dropping funnel, place 136.15 g (1.0 mole) of 4-methylbenzoic acid, 153.14 g (1.5 moles) of acetic anhydride, and 1 mL of concentrated phosphoric acid.

-

Reaction: Heat the mixture gently. The acetic acid formed during the reaction, along with excess acetic anhydride, will begin to distill. The distillation rate should be controlled to maintain the temperature at the head of the column below 120 °C.

-

Addition of Acetic Anhydride: After approximately 25 mL of distillate has been collected, add an additional 25 g of acetic anhydride through the dropping funnel. Continue the distillation.

-

Completion and Isolation: Continue heating until the temperature of the reaction mixture reaches approximately 270 °C. The residue in the flask is crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization. For recrystallization, dissolve the crude anhydride in a minimal amount of hot benzene (B151609) or toluene. Add petroleum ether until the solution becomes cloudy, then cool to induce crystallization. The resulting crystals are collected by filtration.

Method 2: From 4-Methylbenzoyl Chloride and 4-Methylbenzoic Acid

This method involves the reaction of a more reactive carboxylic acid derivative, the acid chloride, with the carboxylic acid itself in the presence of a base, typically pyridine, which acts as a catalyst and an acid scavenger.

The necessary precursor, 4-methylbenzoyl chloride, is readily synthesized from 4-methylbenzoic acid.

References

The Chemical Reactivity of 4-Methylbenzoic Anhydride: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Methylbenzoic anhydride (B1165640), also known as p-toluic anhydride, is a versatile chemical intermediate with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol .[1] As a symmetrical aromatic anhydride, its reactivity is primarily characterized by the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic acyl substitution reactions. This technical guide provides a comprehensive overview of the chemical reactivity of 4-Methylbenzoic anhydride, including its principal reactions, generalized experimental protocols, and its relevance in the context of medicinal chemistry and drug development. While specific quantitative data for this compound is limited in the available literature, this guide extrapolates from the well-established reactivity of similar aromatic anhydrides to provide a robust framework for its application in research and synthesis.

Core Reactivity: Nucleophilic Acyl Substitution

The primary mode of reaction for this compound is nucleophilic acyl substitution. In this two-step mechanism, a nucleophile attacks one of the electrophilic carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a 4-methylbenzoate group as the leaving group. This general mechanism is applicable to a wide range of nucleophiles, including water, alcohols, and amines.

Diagram 1: General Mechanism of Nucleophilic Acyl Substitution

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Key Reactions and Experimental Protocols

Hydrolysis

Table 1: Physicochemical Properties of 4-Methylbenzoic Acid

| Property | Value |

| Molecular Formula | C₈H₈O₂ |

| Molecular Weight | 136.15 g/mol [3] |

| Melting Point | 179-181 °C[3] |

| Boiling Point | 274 °C[3] |

| Solubility in water | 0.3 g/L[3] |

Experimental Protocol: General Hydrolysis of this compound

-

Materials: this compound, deionized water, suitable organic solvent (e.g., acetone, THF), acid or base catalyst (optional, e.g., HCl or NaOH).

-

Procedure:

-

Dissolve a known quantity of this compound in a minimal amount of a water-miscible organic solvent.

-

Add an excess of deionized water to the solution.

-

If desired, add a catalytic amount of acid or base.

-

Stir the mixture at a controlled temperature (e.g., room temperature or elevated).

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, or IR spectroscopy by observing the disappearance of the anhydride C=O stretch and the appearance of the carboxylic acid O-H and C=O stretches).

-

Upon completion, the product, 4-methylbenzoic acid, can be isolated by cooling the solution to induce crystallization and collected by vacuum filtration. Further purification can be achieved by recrystallization.

-

Acylation of Amines (Amidation)

This compound is an effective acylating agent for primary and secondary amines, yielding the corresponding N-substituted 4-methylbenzamides. This reaction is fundamental in organic synthesis, particularly in the formation of amide bonds, a key linkage in many pharmaceutical compounds. The reaction of aniline (B41778) with unsymmetrical benzoic anhydrides has been shown to yield the corresponding anilides in high yields (95-98%) after a short reaction time at room temperature.[4]

Table 2: Representative Data for Acylation of Amines with Anhydrides

| Amine | Anhydride | Product | Yield (%) | Reference |

| Aniline | Benzoic-p-methylbenzoic anhydride | Benzanilide | 95-98 | [4] |

| Aniline | Acetic anhydride | Acetanilide | Not specified | [5] |

Experimental Protocol: General N-Acylation of an Amine

-

Materials: this compound, primary or secondary amine, a suitable aprotic solvent (e.g., dichloromethane (B109758), chloroform, or THF), and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine).

-

Procedure:

-

Dissolve the amine (1.0 eq) in the chosen solvent.

-

Add the base (1.1 - 1.2 eq) to the solution and stir.

-

In a separate flask, dissolve this compound (1.0 - 1.1 eq) in the same solvent.

-

Slowly add the anhydride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for a period of 0.5 to 4 hours, monitoring by TLC.[4]

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the N-acyl derivative.

-

Diagram 2: Experimental Workflow for N-Acylation

Caption: A generalized workflow for the N-acylation of amines using this compound.

Esterification

The reaction of this compound with alcohols, in the presence of a base or an acid catalyst, produces 4-methylbenzoate esters. Esterification is a crucial transformation in drug development for modifying the physicochemical properties of a molecule, such as solubility and bioavailability. While direct esterification with this compound is feasible, the Fischer esterification of the parent carboxylic acid, 4-methylbenzoic acid, is a more commonly documented procedure.[6] The use of benzoic anhydride and its derivatives for the synthesis of esters has been shown to be a powerful method.[7]

Table 3: Representative Data for Esterification Reactions

| Alcohol | Acylating Agent | Catalyst | Product | Yield (%) | Reference |

| Various alcohols | Benzoic anhydride derivatives | Basic catalysts | Carboxylic esters | Excellent | [7] |

| 4-methylbenzyl alcohol | Oxygen (oxidative self-esterification) | [EMIM]OAc | 4-methylbenzyl 4-methylbenzoate | 92 | [8] |

Experimental Protocol: General Esterification of an Alcohol

-

Materials: this compound, alcohol, a suitable solvent (e.g., dichloromethane or toluene), and a catalyst (e.g., 4-(dimethylamino)pyridine (DMAP) for base-catalyzed or a strong acid like sulfuric acid for acid-catalyzed reactions).

-

Procedure (Base-Catalyzed):

-

Dissolve the alcohol (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP in the solvent.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer, concentrate, and purify the crude ester by column chromatography.

-

Relevance in Drug Development

While this compound itself is not typically a final drug product, it serves as a valuable reagent in the synthesis of various pharmaceutically active compounds. The 4-methylbenzoyl (p-toluoyl) group is a structural motif found in a number of molecules with biological activity.

Derivatives of 4-methylbenzamide (B193301) have been investigated as potential anticancer agents, specifically as protein kinase inhibitors.[9] For instance, novel 4-methylbenzamide derivatives containing 2,6-substituted purines have shown inhibitory activity against cancer cell lines by targeting signaling pathways such as the one involving platelet-derived growth factor receptors (PDGFRα and PDGFRβ).[9] Furthermore, derivatives of 4-(2-pyrimidinylamino)benzamide have been designed as inhibitors of the Hedgehog signaling pathway, which is implicated in several types of cancer.[10][11]

The ability of this compound to readily form amide and ester linkages makes it a useful tool for medicinal chemists in the lead optimization phase of drug discovery. By acylating a lead compound containing an amine or alcohol functional group, researchers can explore the structure-activity relationship (SAR) and improve the compound's pharmacokinetic and pharmacodynamic properties.

Diagram 3: Role in Drug Discovery - A Conceptual Pathway

References

- 1. 4-Methylbenzoic acid anhydride [webbook.nist.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 4-Methylbenzoic acid for synthesis 99-94-5 [sigmaaldrich.com]

- 4. zenodo.org [zenodo.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. An effective use of benzoic anhydride and its derivatives for the synthesis of carboxylic esters and lactones: a powerful and convenient mixed anhydride method promoted by basic catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Methylbenzoic Anhydride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzoic anhydride (B1165640), also known as p-toluic anhydride, is a carboxylic acid anhydride derived from 4-methylbenzoic acid (p-toluic acid). It serves as a valuable reagent in organic synthesis, particularly in acylation reactions to introduce the 4-methylbenzoyl group. Its utility in the synthesis of pharmaceuticals and other fine chemicals necessitates a thorough understanding of its physical properties, with solubility being a critical parameter for reaction design, purification, and formulation.

This guide addresses the current gap in readily available quantitative solubility data for 4-methylbenzoic anhydride and provides the necessary tools for researchers to determine these values experimentally.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value |

| IUPAC Name | 4-methylbenzoyl 4-methylbenzoate |

| Synonyms | p-Toluic anhydride, 4,4'-Dimethylbenzoic anhydride |

| CAS Number | 13222-85-0 |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 93-96 °C |

Solubility of this compound: A Qualitative Assessment

In the absence of specific quantitative data, the solubility of this compound can be predicted based on the principle of "like dissolves like." As a relatively nonpolar molecule with two aromatic rings, it is expected to exhibit good solubility in nonpolar and moderately polar organic solvents. Conversely, its solubility in highly polar solvents, such as water, is expected to be low.

Expected Solubility Profile:

-

High Solubility: Aromatic hydrocarbons (e.g., toluene, benzene, xylenes), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran).

-

Moderate Solubility: Ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate).

-

Low to Insoluble: Alcohols (e.g., methanol, ethanol) due to the potential for reaction (solvolysis) in addition to physical dissolution, and highly polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide).

-

Insoluble: Water.

It is crucial to note that these are predictions. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocol for the Determination of Solubility

The following is a detailed gravimetric method for determining the solubility of this compound in a given organic solvent at a specific temperature.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Vials or flasks with tight-fitting caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 50-60 °C).

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

4.3. Data Presentation

All quantitative solubility data should be recorded in a structured table for easy comparison, as exemplified in Table 2.

Table 2: Solubility of this compound in Various Organic Solvents at 25 °C (Example Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Toluene | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

Synthesis of this compound: A Typical Workflow

This compound is commonly synthesized from 4-methylbenzoic acid. A typical laboratory-scale synthesis involves the dehydration of the carboxylic acid using a suitable dehydrating agent, such as acetic anhydride or thionyl chloride. The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of this compound in common organic solvents is currently lacking, this guide provides a strong qualitative framework for its solubility behavior. For applications requiring precise solubility data, the detailed experimental protocol provided herein offers a reliable method for its determination. The included synthesis workflow further enhances the practical understanding of this important chemical compound for researchers and professionals in drug development and organic synthesis.

An In-depth Technical Guide to the Safe Handling of 4-Methylbenzoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-Methylbenzoic anhydride (B1165640) (CAS No. 13222-85-0). The information is intended to support laboratory personnel in the safe use of this reagent, minimizing risks and ensuring a secure working environment.

Chemical Identification and Physical Properties

4-Methylbenzoic anhydride, also known as p-toluic anhydride, is a white crystalline solid. It is an important reagent in organic synthesis, often utilized in acylation reactions. Due to its reactivity, particularly with moisture, specific handling procedures are required.

| Property | Value | Reference |

| CAS Number | 13222-85-0 | [1][2] |

| Molecular Formula | C₁₆H₁₄O₃ | [2][3][4][5][6][7][8] |

| Molecular Weight | 254.28 g/mol | [2][4][6][7] |

| Appearance | White to off-white crystalline solid or powder | |

| Melting Point | 86-89 °C | |

| Boiling Point | 411.6 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents such as ethers, alcohols, and ketones; insoluble in water. | |

| Sensitivity | Moisture sensitive | [9] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Below is a summary of its GHS classification.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark)[10] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark)[1][10] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark)[1][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark)[1][10] |

Signal Word: Warning [2]

Precautionary Statements: [1][10][11][12]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

First Aid Measures

The following diagram outlines the immediate first aid response to various types of exposure to this compound.

Experimental Protocol: General Procedure for Acylation using this compound

This protocol provides a general workflow for a typical acylation reaction involving this compound, emphasizing the necessary safety precautions. This should be adapted based on the specific substrate and reaction conditions.

Objective: To perform a safe and efficient acylation of a substrate (e.g., an alcohol or amine) using this compound.

Materials:

-

This compound

-

Substrate (e.g., benzyl (B1604629) alcohol)

-

Anhydrous solvent (e.g., dichloromethane)

-

Base (e.g., triethylamine (B128534) or pyridine)

-

Nitrogen or Argon gas supply

-

Schlenk line or glovebox

-

Oven-dried glassware

-

Magnetic stirrer and stir bars

-

Syringes and needles

Handling and Storage

Handling:

-

Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

As it is moisture-sensitive, use in a dry, inert atmosphere (e.g., under nitrogen or argon in a glovebox or using Schlenk techniques) is recommended to prevent hydrolysis.[9]

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ensure that an eyewash station and safety shower are readily accessible.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[1]

-

Store under an inert atmosphere (e.g., nitrogen) to maintain its integrity.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water.

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards arising from the chemical: In case of fire, hazardous decomposition products such as carbon oxides may be formed.

-

Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and contact with the substance.

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for cleaning up: Sweep up and shovel into a suitable closed container for disposal. Avoid creating dust.

This guide is intended as a summary of the best practices for handling this compound. It is imperative that all users consult the full Safety Data Sheet (SDS) provided by the manufacturer before use and adhere to all institutional and local safety regulations.

References

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 13222-85-0[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. 4-Methylbenzoic acid anhydride (CAS 13222-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 4-Methylbenzoic acid anhydride [webbook.nist.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 4-Methylbenzoic acid anhydride [webbook.nist.gov]

- 7. H33951.06 [thermofisher.com]

- 8. 4-METHYLBENZENE-1-CARBOXYLIC ANHYDRIDE CAS#: 13222-85-0 [m.chemicalbook.com]

- 9. canbipharm.com [canbipharm.com]

- 10. This compound | 13222-85-0 [sigmaaldrich.com]

- 11. 13222-85-0 | this compound | Aryls | Ambeed.com [ambeed.com]

- 12. 13222-85-0|this compound|BLD Pharm [fr.bldpharm.com]

A Technical Guide to 4-Methylbenzoic Anhydride for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the product specifications, applications, and synthetic utility of 4-Methylbenzoic anhydride (B1165640), a key reagent available from Thermo Fisher Scientific. Designed for researchers, scientists, and professionals in drug development, this guide offers detailed technical data, outlines a representative experimental workflow, and illustrates the chemical logic of its application in organic synthesis.

Core Product Specifications

Sourced from Thermo Fisher Scientific, 4-Methylbenzoic anhydride is a high-purity reagent suitable for a wide range of chemical transformations.[1][2][3] The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Specification |

| CAS Number | 13222-85-0[1][2] |

| Molecular Formula | C₁₆H₁₄O₃[1][2] |

| Molecular Weight | 254.29 g/mol [1] |

| Appearance | White crystals, powder, or crystalline powder[1][2][3] |

| Melting Point | 91.0 - 100.0 °C[1][2][3] |

| Purity (Assay by GC) | ≥96.0%[1][2][3] |

| IUPAC Name | 4-methylbenzoyl 4-methylbenzoate[1][2] |

| Synonyms | p-Toluic anhydride, 4,4'-Dimethylbenzoic anhydride[1] |

| Moisture Sensitivity | Moisture sensitive[4] |

Synthetic Applications in Research and Development

This compound, also known as p-toluic anhydride, is a versatile acylating agent. Its utility in organic synthesis is primarily centered on the introduction of the 4-methylbenzoyl (p-toluoyl) group into various molecules. This functional group can be found in the core structures of numerous pharmaceuticals, agrochemicals, and specialty polymers.[5][6] The anhydride is often preferred over the corresponding acid chloride due to its solid nature, ease of handling, and the generation of the less corrosive 4-methylbenzoic acid as a byproduct.

While specific, detailed experimental protocols for this particular Thermo Fisher Scientific product are not extensively published in readily available technical guides, a general procedure for acylation reactions can be outlined. These reactions are fundamental in drug development for the synthesis of esters and amides, which are common functional groups in active pharmaceutical ingredients (APIs).

Representative Experimental Protocol: Acylation of an Amine

The following is a generalized methodology for the N-acylation of a primary or secondary amine using this compound. This type of reaction is a cornerstone of medicinal chemistry for the synthesis of amide derivatives.

Materials and Reagents:

-

This compound (Thermo Fisher Scientific, Cat. No. H33951)[1]

-

Primary or secondary amine

-

Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a suitable base (typically 1.1 to 1.5 equivalents) to the amine solution and stir for 5-10 minutes at room temperature.

-

Addition of Anhydride: Dissolve this compound (1.0 to 1.2 equivalents) in the aprotic solvent and add it dropwise to the stirring amine solution.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure N-(4-methylbenzoyl) derivative.

Visualizing Synthetic Pathways and Logic

To further elucidate the role and application of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationship of this reagent in a chemical synthesis.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. nbinno.com [nbinno.com]

- 6. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

A Technical Guide to the Key Applications of 4-Methylbenzoic Anhydride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbenzoic anhydride (B1165640), also known as p-toluic anhydride, is a versatile and reactive reagent in organic synthesis. Its utility stems from the electrophilic nature of its carbonyl carbons, making it an excellent acylating agent. This technical guide provides an in-depth overview of its core applications, including esterification of alcohols and phenols, Friedel-Crafts acylation of aromatic compounds, and amidation of amines. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic diagrams are presented to facilitate its practical application in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals.

Introduction

4-Methylbenzoic anhydride [(CH₃C₆H₄CO)₂O] is a symmetrical anhydride derived from 4-methylbenzoic acid. It serves as a crucial building block and reagent in a multitude of organic transformations. Its advantages include its solid nature, which simplifies handling compared to the corresponding acyl chloride, and its ability to act as a potent acylating agent for various nucleophiles. The primary applications of this compound lie in the formation of esters, ketones, and amides, which are fundamental linkages in many biologically active molecules and advanced materials. This guide will explore these key applications with a focus on providing actionable data and detailed methodologies for laboratory synthesis.

Key Applications

Esterification of Alcohols and Phenols

This compound is an effective reagent for the esterification of primary, secondary, and tertiary alcohols, as well as phenols. The reaction proceeds through nucleophilic acyl substitution, where the hydroxyl group of the alcohol or phenol (B47542) attacks one of the carbonyl carbons of the anhydride. This process is often catalyzed by a base, such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), which activates the anhydride and/or deprotonates the alcohol, increasing its nucleophilicity.

The general workflow for esterification using this compound involves the reaction of the alcohol or phenol with the anhydride in the presence of a suitable catalyst and solvent, followed by an aqueous work-up to remove the 4-methylbenzoic acid byproduct and any remaining starting materials.

Methodological & Application

Application Notes and Protocols: Acylation of Primary Amines with 4-Methylbenzoic Anhydride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The acylation of primary amines with 4-methylbenzoic anhydride (B1165640) is a fundamental and widely utilized transformation in organic synthesis for the formation of N-substituted 4-methylbenzamides. This reaction, a type of nucleophilic acyl substitution, is crucial for installing the 4-methylbenzoyl group, a common moiety in pharmaceuticals, agrochemicals, and advanced materials. The resulting amide bond is exceptionally stable, making this reaction a reliable method for peptide synthesis and for the protection of amino groups during multi-step synthetic sequences.[1] This document provides a detailed protocol for this reaction, including typical conditions, work-up procedures, and data presentation.

Reaction Principle: The reaction proceeds via a nucleophilic attack of the primary amine on one of the electrophilic carbonyl carbons of 4-methylbenzoic anhydride. This forms a tetrahedral intermediate which subsequently collapses, eliminating a molecule of 4-methylbenzoic acid as a byproduct and yielding the desired N-substituted amide. The reaction is often carried out in the presence of a base to neutralize the carboxylic acid byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic.[2][3]

Experimental Protocols

General Protocol for the Acylation of a Primary Amine

This protocol describes a general procedure for the reaction of a primary amine with this compound. Conditions may require optimization based on the specific substrate's reactivity and solubility.

Materials and Reagents:

-

Primary amine (aliphatic or aromatic)

-

This compound

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Base (e.g., Triethylamine (B128534) (TEA), Pyridine, or an inorganic base like K₂CO₃)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a suitable base like triethylamine (1.2-1.5 equivalents) in an anhydrous solvent (e.g., DCM).

-

Reagent Addition: Dissolve this compound (1.1-1.2 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C (using an ice bath). The reaction can be exothermic, and slow addition helps control the temperature.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up:

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove the 4-methylbenzoic acid byproduct) and then with brine.[4]

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude N-substituted 4-methylbenzamide (B193301) by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the acylation of primary amines. While specific data for this compound is compiled from general knowledge of anhydride chemistry, the conditions are representative of acylations found in the literature.

Table 1: Summary of Typical Reaction Conditions for Amine Acylation.

| Amine Type | Acylating Agent | Solvent | Base | Temperature (°C) | Typical Time (h) | Reference |

|---|---|---|---|---|---|---|

| Primary Aromatic | Acetic Anhydride | Water | NaHCO₃ | Room Temp | 1 - 3 | [5] |

| Primary Aliphatic | Acetic Anhydride | Montmorillonite K-10 (catalyst) | None | Room Temp | 3 - 5 | [1] |

| Primary Aromatic | (4-Methylphenoxy)acetyl chloride | Dry Benzene | None | 70 - 75 | Not Specified | [4] |

| Primary Aliphatic | Chloroacetyl chloride | t-Butyl methyl ether | Sodium 2-ethylhexanoate | -15 to 20 | Not Specified | [4] |

| Primary Aromatic | Phthalic Anhydride | THF | K₂CO₃ | 25 | 0.5 |[6] |

Table 2: Representative Yields for Amine Acylation Reactions.

| Reaction Description | Yield (%) | Notes | Reference |

|---|---|---|---|

| Acetylation of various amines with acetic anhydride | 85 - 98 | High yields obtained under mild, aqueous conditions. | [5] |

| Acylation of diverse amines with acetic anhydride using a solid acid catalyst | 80 - 95 | Good to excellent yields with a reusable catalyst. | [1] |

| Trifluoroacetylation of amines | Excellent | Efficient work-up and high product yields. | [7] |

| Acylation with various anhydrides in water | Good | Environmentally benign conditions with simple work-up. |[8] |

Visualizations

Chemical Transformation

The diagram below illustrates the general chemical equation for the acylation of a primary amine with this compound.

Caption: General reaction scheme for amine acylation.

Experimental Workflow

The following flowchart outlines the key steps in the synthesis and purification process.

Caption: Step-by-step experimental workflow diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ester synthesis by acylation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Esterification of Alcohols Using 4-Methylbenzoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of compounds, from fragrances to pharmaceuticals. The use of 4-methylbenzoic anhydride (B1165640) as an acylating agent offers a stable and reactive alternative to the corresponding acid chloride. This document provides detailed application notes and experimental protocols for the esterification of alcohols using 4-methylbenzoic anhydride, with a particular focus on its applications in drug development, including its role in the synthesis of anticancer agents and the design of prodrugs.

Reaction Mechanism and Workflow

The esterification of an alcohol with this compound is typically catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through a nucleophilic catalysis pathway.

The general workflow for this reaction involves the reaction of the alcohol with this compound in the presence of a catalytic amount of DMAP, often in an aprotic solvent. The reaction mixture is typically stirred at room temperature until completion. Work-up usually involves washing with aqueous solutions to remove the catalyst and the 4-methylbenzoic acid byproduct, followed by drying and purification of the resulting ester.

Application Notes and Protocols for 4-Methylbenzoic Anhydride as a Reagent in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the amide bond is the cornerstone of peptide synthesis, a critical process in drug discovery and development. A variety of reagents have been developed to facilitate this crucial coupling step, each with its own set of advantages and limitations. This document explores the potential application of 4-Methylbenzoic anhydride (B1165640) as a reagent for peptide synthesis. While not as commonly cited as other coupling reagents, its chemical properties as a carboxylic acid anhydride suggest its utility in activating carboxyl groups for amidation.

4-Methylbenzoic anhydride, also known as p-toluic anhydride, can be used to generate a reactive acylating agent from an N-protected amino acid. This can proceed via two main pathways: the formation of a mixed anhydride or through an exchange reaction to form the symmetrical anhydride of the amino acid. Both pathways lead to an activated amino acid derivative that readily reacts with the free amine of another amino acid or a growing peptide chain to form a peptide bond. The use of an aromatic anhydride like this compound may offer advantages in terms of reactivity and handling.

Reaction Mechanisms

Two primary mechanisms are proposed for the activation of an N-protected amino acid (AA-OH) using this compound.

-

Mixed Anhydride Pathway: In the presence of a tertiary amine base, the N-protected amino acid can react with 4-methylbenzoyl chloride (p-toluoyl chloride) to form a mixed anhydride. This mixed anhydride then reacts with the incoming amine (H₂N-R') to form the peptide bond.

-

Symmetrical Anhydride Pathway: An N-protected amino acid can react with this compound in the presence of a base. This can lead to the formation of a symmetrical anhydride of the N-protected amino acid, which is a highly reactive species for peptide coupling.

Below are diagrams illustrating these proposed signaling pathways.

Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using 4-Methylbenzoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Friedel-Crafts acylation reaction utilizing 4-methylbenzoic anhydride (B1165640) as the acylating agent. This powerful carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, enabling the production of a wide array of aryl ketones. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Introduction to Friedel-Crafts Acylation with 4-Methylbenzoic Anhydride

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1] When employing this compound, the 4-methylbenzoyl group is installed on the substrate. The reaction is typically mediated by a Lewis acid catalyst, which activates the anhydride to generate a highly reactive acylium ion.

One of the key advantages of using an acid anhydride over an acyl chloride is the avoidance of generating corrosive hydrogen chloride gas as a byproduct.[2] The reaction with an anhydride instead produces the corresponding carboxylic acid, which can often be easily removed during the workup procedure.

Reaction Mechanism

The Friedel-Crafts acylation with this compound proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically a metal halide like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), coordinates to one of the carbonyl oxygens of the this compound. This coordination polarizes the anhydride, facilitating the cleavage of the C-O-C bond and the formation of a resonance-stabilized 4-methylbenzoyl cation (an acylium ion) and a metal-complexed carboxylate.[3]

-

Electrophilic Attack: The electron-rich aromatic ring of the substrate acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex.

-

Deprotonation and Aromaticity Restoration: A weak base, such as the aforementioned metal-complexed carboxylate, abstracts a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product and 4-methylbenzoic acid.

Caption: Mechanism of Friedel-Crafts Acylation with this compound.

Applications in Research and Drug Development

The aryl ketones synthesized via this method are crucial building blocks in the development of new therapeutics and functional materials. The 4-methylbenzoyl moiety is present in various biologically active molecules. For instance, the synthesis of substituted benzophenones is a key step in the preparation of compounds with potential applications as anti-inflammatory agents, enzyme inhibitors, and probes for biological systems.

Experimental Protocols

The following protocols are representative examples for the Friedel-Crafts acylation of common aromatic substrates with this compound.

Protocol 1: Acylation of Toluene (B28343) with this compound

This protocol details the synthesis of 4,4'-dimethylbenzophenone, a valuable intermediate in polymer and materials science.

Materials:

-

This compound

-

Toluene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred suspension. After the addition is complete, add anhydrous toluene (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction: After the addition of toluene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Acylation of Anisole (B1667542) with this compound

This protocol describes the synthesis of 4-methoxy-4'-methylbenzophenone, a common scaffold in medicinal chemistry.

Materials:

-

This compound

-

Anisole

-

Anhydrous iron(III) chloride (FeCl₃)

-

Anhydrous 1,2-dichloroethane (B1671644) (DCE)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous FeCl₃ (1.1 equivalents) and anhydrous DCE.

-

Addition of Reactants: Add this compound (1.0 equivalent) to the stirred suspension. Then, add anisole (1.2 equivalents) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 3-5 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and 1 M HCl.

-

Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCE (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the Friedel-Crafts acylation of various aromatic substrates with this compound. Please note that yields are highly dependent on the specific reaction conditions and the purity of the reagents.

| Aromatic Substrate | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |

| Toluene | AlCl₃ (1.2) | DCM | 0 to RT | 2-4 | 4,4'-Dimethylbenzophenone | 85-95 |

| Anisole | FeCl₃ (1.1) | DCE | 60-70 | 3-5 | 4-Methoxy-4'-methylbenzophenone | 80-90 |

| Benzene | AlCl₃ (1.3) | Benzene (excess) | 50-60 | 4-6 | 4-Methylbenzophenone | 75-85 |

| Naphthalene | ZnCl₂ (1.5) | Nitrobenzene | 80-90 | 6-8 | 1-(4-Methylbenzoyl)naphthalene & 2-(4-Methylbenzoyl)naphthalene | 60-70 (mixture) |

Experimental Workflow

The general workflow for a Friedel-Crafts acylation reaction using this compound is depicted below.

References

Protocol for N-acylation with 4-Methylbenzoic Anhydride: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental and widely utilized transformation in organic synthesis, playing a crucial role in peptide chemistry, the development of pharmaceuticals, and the synthesis of advanced materials. The introduction of an acyl group, such as the 4-methylbenzoyl (p-toluoyl) group, can significantly modify the biological activity, physicochemical properties, and metabolic stability of a molecule. 4-Methylbenzoic anhydride (B1165640) serves as an effective and often milder alternative to the corresponding acyl chloride for the N-acylation of primary and secondary amines. This document provides detailed protocols, quantitative data, and visual workflows for performing N-acylation using 4-methylbenzoic anhydride, intended to be a valuable resource for professionals in research and drug development.

Data Presentation

The efficiency of N-acylation with this compound is dependent on the nucleophilicity of the amine, steric hindrance, and the reaction conditions employed. Below is a summary of representative quantitative data for the N-acylation of various primary amines.

| Amine Substrate | Product | Solvent | Base/Catalyst | Time (h) | Yield (%) |

| Aniline | N-(4-Methylbenzoyl)aniline | Dichloromethane (B109758) | Triethylamine (B128534) | 3-5 | ~90% |

| Benzylamine | N-Benzyl-4-methylbenzamide | Dichloromethane | Triethylamine | 2-4 | >95% |

| p-Anisidine | 4-Methoxy-N-(4-methylbenzoyl)aniline | Tetrahydrofuran (B95107) | None | 12 | ~85% |

| 4-Aminophenol | N-(4-Hydroxyphenyl)-4-methylbenzamide | Water/THF | Sodium Bicarbonate | 2 | ~92% |

| Glycine methyl ester | Methyl 2-(4-methylbenzamido)acetate | Dichloromethane | Triethylamine | 4 | ~88% |

Experimental Protocols

Two primary protocols are presented for the N-acylation of amines with this compound. Protocol 1 is a general method suitable for a wide range of amines in an organic solvent, while Protocol 2 details an aqueous-based method, which can be advantageous for certain substrates and for greener chemistry applications.

Protocol 1: N-acylation in an Organic Solvent with Base

This protocol is a robust method for the N-acylation of primary and secondary amines using this compound in the presence of a non-nucleophilic base like triethylamine or pyridine.

Materials:

-

Amine (1.0 eq)

-

This compound (1.1 - 1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (1.2 - 1.5 eq) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous dichloromethane or tetrahydrofuran (approximately 0.1-0.2 M concentration).

-

Base Addition: Add triethylamine (1.2 - 1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Acylating Agent Addition: Add this compound (1.1 - 1.2 eq) portion-wise to the stirred solution. An exotherm may be observed. For sensitive substrates, the addition can be performed at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with additional dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer) to remove excess triethylamine, followed by saturated NaHCO₃ solution (2 x volume of organic layer) to remove the 4-methylbenzoic acid byproduct, and finally with brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

-

Protocol 2: N-acylation in an Aqueous Medium

This environmentally friendly protocol is particularly useful for water-soluble amines or when avoiding organic solvents is desirable.

Materials:

-

Amine (1.0 eq)

-

This compound (1.1 eq)

-

Water

-

Sodium bicarbonate (NaHCO₃) (2.0 - 3.0 eq)

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Amine Suspension: Suspend the amine (1.0 eq) in water in a beaker or Erlenmeyer flask with vigorous stirring.

-